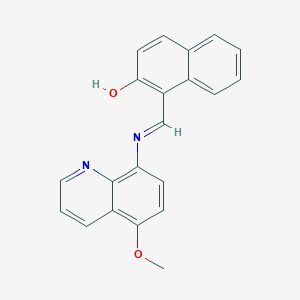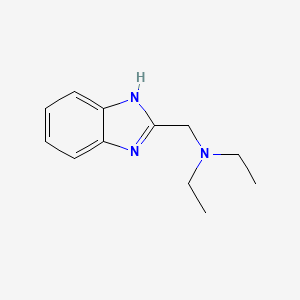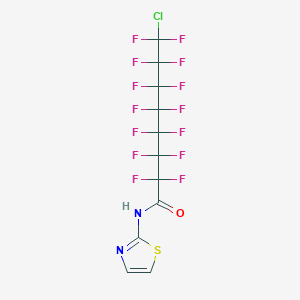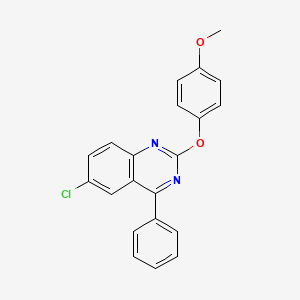
N,N'-naphthalene-1,5-diyldibiphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that features a biphenyl structure Biphenyl compounds are known for their aromatic properties and are widely used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:
Formation of Biphenyl Units: The biphenyl units can be synthesized through various methods such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Amidation Reaction: The biphenyl units are then subjected to an amidation reaction with naphthalene-1-amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of aromatic rings, the compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while oxidation could produce carboxylic acids or quinones .
Scientific Research Applications
N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction is mediated by the aromatic rings and amide groups, which can form hydrogen bonds and π-π interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound used as a starting material for more complex derivatives.
N-(5-methyl-[1,1’-biphenyl]-2-yl)picolinamide: Another biphenyl derivative with different functional groups.
Uniqueness
N-(5-{[1,1’-BIPHENYL]-4-AMIDO}NAPHTHALEN-1-YL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its combination of biphenyl and naphthalene units, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or advanced material properties .
Properties
Molecular Formula |
C36H26N2O2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-phenyl-N-[5-[(4-phenylbenzoyl)amino]naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C36H26N2O2/c39-35(29-21-17-27(18-22-29)25-9-3-1-4-10-25)37-33-15-7-14-32-31(33)13-8-16-34(32)38-36(40)30-23-19-28(20-24-30)26-11-5-2-6-12-26/h1-24H,(H,37,39)(H,38,40) |
InChI Key |
FLIOPNZTGIQQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1-phenylethylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11108377.png)

![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide](/img/structure/B11108403.png)

![3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11108419.png)


![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11108428.png)
![N,N'-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide](/img/structure/B11108439.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11108450.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11108454.png)
![4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide](/img/structure/B11108456.png)
